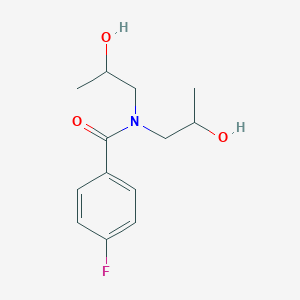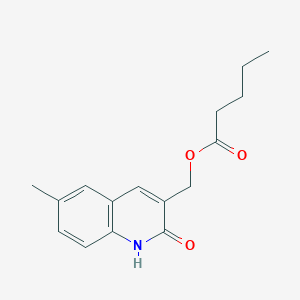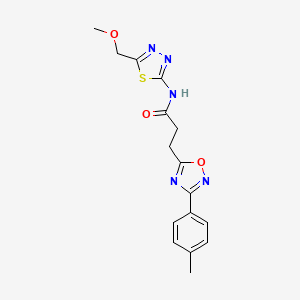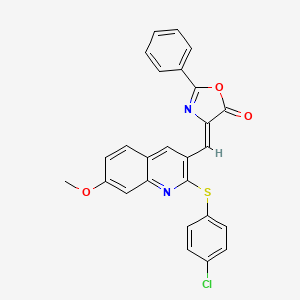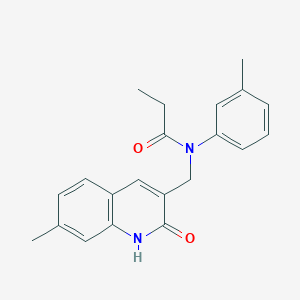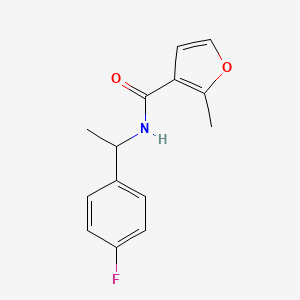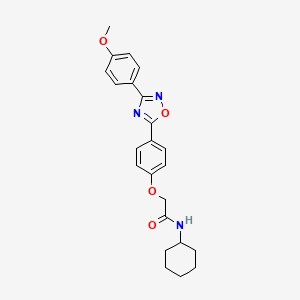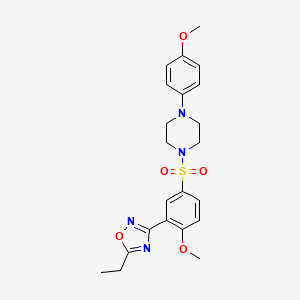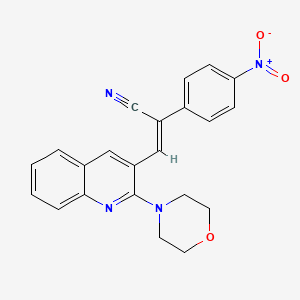
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as MNA-7, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
作用機序
The mechanism of action of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various cellular signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and PI3K/AKT pathway. (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to protect against oxidative stress and inflammation-induced neuronal damage.
実験室実験の利点と制限
One of the advantages of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential therapeutic agent for cancer treatment. Another advantage is its ability to protect against oxidative stress and inflammation-induced neuronal damage, making it a potential neuroprotective agent.
One limitation of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its potential toxicity and side effects. It is important to carefully evaluate the safety and efficacy of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile before using it in clinical trials.
将来の方向性
There are several future directions for research on (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Another direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, future research could focus on optimizing the synthesis method of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile to improve its efficacy and reduce its potential toxicity.
合成法
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a multistep process, which involves the reaction of 2-chloro-3-formylquinoline with morpholine, followed by the reaction of the resulting intermediate with 4-nitrobenzylidenemalononitrile. The final product is obtained by cyclization of the intermediate with ammonium acetate.
科学的研究の応用
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential therapeutic applications in various scientific research studies, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neuroprotection, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In anti-inflammatory effects, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(Z)-3-(2-morpholin-4-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c23-15-19(16-5-7-20(8-6-16)26(27)28)14-18-13-17-3-1-2-4-21(17)24-22(18)25-9-11-29-12-10-25/h1-8,13-14H,9-12H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORGWCCFUWYJCO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(\C#N)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[2-(morpholin-4-yl)quinolin-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

